3-{[(3-Chlorophenyl)methyl]amino}propan-1-ol hydrochloride
Overview
Description
3-{[(3-Chlorophenyl)methyl]amino}propan-1-ol hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylmethylamines. It is characterized by the presence of a 3-chlorophenyl group attached to a methylamino group, which is further connected to a propanol chain. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3-Chlorophenyl)methyl]amino}propan-1-ol hydrochloride typically involves the reaction of 3-chlorobenzyl chloride with 3-aminopropanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{[(3-Chlorophenyl)methyl]amino}propan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol chain can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 3-{[(3-Chlorophenyl)methyl]amino}propan-1-one or 3-{[(3-Chlorophenyl)methyl]amino}propanoic acid.
Reduction: Formation of 3-{[(3-Chlorophenyl)methyl]amino}propan-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-{[(3-Chlorophenyl)methyl]amino}propan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[(3-Chlorophenyl)methyl]amino}propan-1-ol hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3-{[(3-Chlorophenyl)methyl]amino}propan-1-ol hydrochloride can be compared with other similar compounds such as:
- 3-{[(4-Chlorophenyl)methyl]amino}propan-1-ol hydrochloride
- 3-{[(3-Bromophenyl)methyl]amino}propan-1-ol hydrochloride
- 3-{[(3-Methylphenyl)methyl]amino}propan-1-ol hydrochloride
These compounds share similar structural features but differ in the substituents on the phenyl ring, which can lead to variations in their chemical properties and biological activities
Properties
IUPAC Name |
3-[(3-chlorophenyl)methylamino]propan-1-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO.ClH/c11-10-4-1-3-9(7-10)8-12-5-2-6-13;/h1,3-4,7,12-13H,2,5-6,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLLWHLCOXVOGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNCCCO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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